1-(propan-2-yl)-1H-imidazole-5-sulfonylchloride

Description

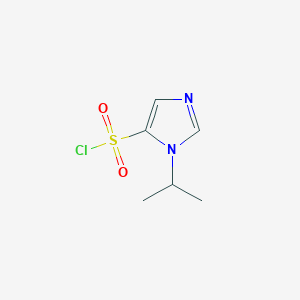

1-(Propan-2-yl)-1H-imidazole-5-sulfonyl chloride is a heterocyclic compound featuring an imidazole core substituted at the N1 position with an isopropyl group (propan-2-yl) and a sulfonyl chloride moiety at the C5 position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, which are critical in pharmaceuticals and agrochemicals. Its reactivity is modulated by the electron-donating isopropyl group and the electron-withdrawing sulfonyl chloride, creating a balance suitable for nucleophilic substitution reactions .

Properties

Molecular Formula |

C6H9ClN2O2S |

|---|---|

Molecular Weight |

208.67 g/mol |

IUPAC Name |

3-propan-2-ylimidazole-4-sulfonyl chloride |

InChI |

InChI=1S/C6H9ClN2O2S/c1-5(2)9-4-8-3-6(9)12(7,10)11/h3-5H,1-2H3 |

InChI Key |

SLNQGSOEIMYRPV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=NC=C1S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(propan-2-yl)-1H-imidazole-5-sulfonylchloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the imidazole derivative with chlorosulfonic acid under controlled conditions. This reaction typically requires an inert atmosphere and low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Propan-2-yl)-1H-imidazole-5-sulfonylchloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction: The imidazole ring can participate in redox reactions, although the sulfonyl chloride group remains relatively stable under mild conditions.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products Formed

Sulfonamides: Formed through nucleophilic substitution with amines.

Sulfonic Acids: Formed through hydrolysis of the sulfonyl chloride group.

Scientific Research Applications

1-(Propan-2-yl)-1H-imidazole-5-sulfonylchloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-1H-imidazole-5-sulfonylchloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function. The imidazole ring can also interact with metal ions and other molecular targets, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Properties

The table below compares key properties of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride with its close analogue, 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride (), and other imidazole derivatives ():

Key Observations:

- Molecular Weight : The target compound has a lower molar mass (~209.5 g/mol) compared to the cyclopropylmethyl/ethyl analogue (248.73 g/mol), primarily due to the smaller isopropyl substituent.

- Boiling Point : The cyclopropylmethyl/ethyl analogue’s higher boiling point (409.8°C) reflects increased molecular weight and stronger van der Waals interactions from bulky substituents. The target compound likely exhibits lower thermal stability.

- Acidity (pKa) : The cyclopropylmethyl/ethyl analogue’s lower pKa (1.27) suggests enhanced acidity of the imidazole NH proton due to electron-withdrawing substituents (cyclopropylmethyl, ethyl). The target compound’s isopropyl group (electron-donating) likely raises the NH pKa to ~2.5–3.5, reducing acidity .

Q & A

Q. What are the established synthetic routes for 1-(propan-2-yl)-1H-imidazole-5-sulfonylchloride, and how do reaction conditions influence yield?

The synthesis typically involves sulfonylation of the imidazole core. A common method includes reacting 1-(propan-2-yl)-1H-imidazole with chlorosulfonic acid under controlled temperatures (0–5°C) to prevent over-sulfonation. Post-reaction, the product is purified via column chromatography using gradients of ethyl acetate/hexane . Yields (~30–50%) depend on stoichiometric ratios and reaction time; excess chlorosulfonic acid may lead to side products like disulfonyl derivatives.

Q. How can researchers validate the purity and structural integrity of this compound?

Combined analytical techniques are recommended:

- NMR Spectroscopy : Confirm the imidazole ring protons (δ 7.2–8.0 ppm) and isopropyl group signals (δ 1.2–1.4 ppm for CH3, δ 4.5–5.0 ppm for CH) .

- Mass Spectrometry : ESI+ should show [M+H]+ peaks matching the molecular weight (e.g., m/z ~233 for C7H11ClN2O2S).

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: 36.13%, H: 4.72%, N: 12.03%) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this sulfonyl chloride?

Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can model transition states and identify energy barriers for sulfonylation. For example, analyzing the electrophilic substitution at the imidazole C-5 position reveals steric effects from the isopropyl group, which may slow reaction kinetics . Hirshfeld surface analysis (via CrystalExplorer) further visualizes intermolecular interactions in crystallized derivatives, aiding in solvent selection for recrystallization .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

Discrepancies in NMR or IR spectra often arise from residual solvents or tautomeric forms of the imidazole ring. Solutions include:

Q. How can researchers mitigate hydrolysis of the sulfonyl chloride group during storage?

The sulfonyl chloride moiety is moisture-sensitive. Stabilization methods involve:

- Storage : Under inert atmosphere (argon) at –20°C, with desiccants like molecular sieves.

- Derivatization : Convert to stable sulfonamides via reaction with amines (e.g., methylamine) for long-term studies .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Crystallization difficulties stem from the compound’s polarity and hygroscopicity. Strategies:

- Solvent Screening : Use mixed solvents (e.g., dichloromethane/hexane) to reduce polarity.

- Seeding : Introduce microcrystals from slow evaporation trials.

- Cryocrystallography : For unstable crystals, collect data at 100 K using synchrotron sources .

Methodological Considerations

Q. How to design experiments for studying noncovalent interactions of this compound with biomolecules?

- Docking Simulations : Use AutoDock Vina to predict binding modes with proteins (e.g., carbonic anhydrase, a common sulfonamide target).

- Surface Plasmon Resonance (SPR) : Quantify binding affinity in real time .

- Noncovalent Interaction Analysis : Apply the NCI index (via Multiwfn) to electron density maps for visualizing van der Waals and hydrogen-bonding interactions .

Q. What analytical workflows are recommended for detecting trace impurities?

- HPLC-MS : Use a C18 column with acetonitrile/water gradients and monitor for byproducts (e.g., sulfonic acids).

- Pharmacopeial Methods : Adapt USP40 protocols for propylene glycol ester analysis, as sulfonyl chlorides may react with glycols during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.